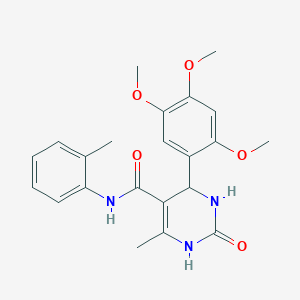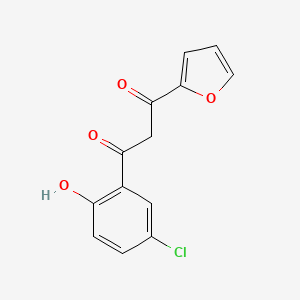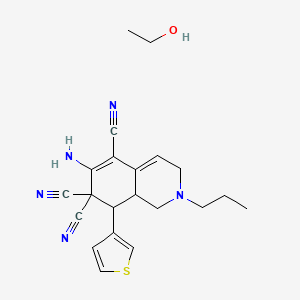![molecular formula C20H24N2OS B5082902 1-{[3-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine](/img/structure/B5082902.png)
1-{[3-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[3-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine, also known as BCT-100, is a novel compound that has gained attention in the scientific community due to its potential application in various fields of research. BCT-100 is a small molecule inhibitor that has shown promising results in preclinical studies.
Wirkmechanismus
1-{[3-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine works by inhibiting the activity of specific enzymes that are involved in various cellular processes. One of the main targets of this compound is the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting the activity of CAIX, this compound can prevent the acidification of the tumor microenvironment, which is essential for the growth and survival of cancer cells. This compound also inhibits the activity of beta-secretase, an enzyme involved in the formation of amyloid-beta peptides, which are known to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells, reduce the formation of amyloid-beta peptides, and improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-{[3-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine is its specificity for certain enzymes, which makes it a promising candidate for targeted therapies. This compound has also been shown to have low toxicity in preclinical studies, which is a desirable characteristic for any potential drug candidate. However, one of the limitations of this compound is its limited solubility, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-{[3-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine. One of the most promising areas of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the study of the potential application of this compound in the treatment of other diseases, such as inflammatory diseases and viral infections. Finally, the development of this compound as a diagnostic tool for the detection of specific enzymes in cancer cells may also be an area of future research.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in preclinical studies for its potential application in various fields of research. This compound has a specific mechanism of action, targeting specific enzymes involved in various cellular processes. Although this compound has some limitations, its specificity and low toxicity make it a promising candidate for future research. With further studies, this compound may be developed into a potential drug candidate for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 1-{[3-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 3-(benzyloxy)benzaldehyde and 4-ethylpiperazine. The reaction involves the addition of carbon disulfide to the aldehyde group of 3-(benzyloxy)benzaldehyde, followed by the addition of the resulting thioaldehyde to 4-ethylpiperazine. The final step involves the removal of the benzyl group using hydrogenation, resulting in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
1-{[3-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine has been studied extensively in preclinical models for its potential application in various fields of research. One of the most promising applications of this compound is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. This compound has also been studied for its potential application in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the development of the disease.
Eigenschaften
IUPAC Name |
(4-ethylpiperazin-1-yl)-(3-phenylmethoxyphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-2-21-11-13-22(14-12-21)20(24)18-9-6-10-19(15-18)23-16-17-7-4-3-5-8-17/h3-10,15H,2,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTGFSYXXBRFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide](/img/structure/B5082829.png)
![ethyl 4-amino-2-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5082831.png)
![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B5082838.png)


![1-mesityl-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5082871.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5082878.png)
![methyl 6-methyl-4-[5-(4-nitrophenyl)-2-furyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5082884.png)
![1-[6-(1-benzothien-7-yl)-2-pyridinyl]piperazine bis(trifluoroacetate)](/img/structure/B5082887.png)
![bis[2-(dimethylamino)ethyl] 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate dihydrochloride](/img/structure/B5082907.png)
![methyl 4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5082916.png)
![N-allyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5082918.png)
